molecular formula C8H8N2O3S2 B12892873 2-(Methylthio)benzo[d]oxazole-6-sulfonamide

2-(Methylthio)benzo[d]oxazole-6-sulfonamide

Cat. No.: B12892873
M. Wt: 244.3 g/mol
InChI Key: DJGOGFRLKYASFP-UHFFFAOYSA-N
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Description

2-(Methylthio)benzo[d]oxazole-6-sulfonamide is a chemical compound with the molecular formula C8H7NOS It is known for its unique structure, which includes a benzoxazole ring substituted with a methylthio group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)benzo[d]oxazole-6-sulfonamide typically involves the reaction of 2-aminothiophenol with carbon disulfide to form 2-mercaptobenzothiazole. This intermediate is then oxidized to form 2-(Methylthio)benzo[d]oxazole. The sulfonamide group is introduced through a sulfonation reaction using chlorosulfonic acid or sulfur trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)benzo[d]oxazole-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2-(Methylthio)benzo[d]oxazole-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylthio)benzo[d]oxazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The methylthio group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)benzoxazole
  • 2-(Methylthio)benzo[d]thiazole
  • 2-(Methylthio)benzo[d]imidazole

Uniqueness

2-(Methylthio)benzo[d]oxazole-6-sulfonamide is unique due to the presence of both the methylthio and sulfonamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H8N2O3S2

Molecular Weight

244.3 g/mol

IUPAC Name

2-methylsulfanyl-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C8H8N2O3S2/c1-14-8-10-6-3-2-5(15(9,11)12)4-7(6)13-8/h2-4H,1H3,(H2,9,11,12)

InChI Key

DJGOGFRLKYASFP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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